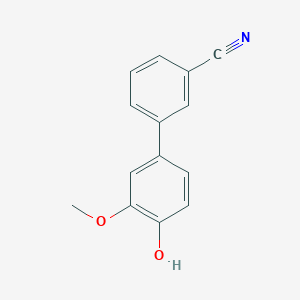

4-(3-Cyanophenyl)-2-methoxyphenol

Description

4-(3-Cyanophenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 2-position and a 3-cyanophenyl substituent at the 4-position of the benzene ring. These analogs share key structural motifs, such as the methoxy-phenol backbone, which influence their physicochemical properties and biological interactions .

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPANXDKWNGSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468199 | |

| Record name | AGN-PC-00B3JE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899827-16-8 | |

| Record name | AGN-PC-00B3JE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, offers a direct route to construct the biphenyl scaffold. For 4-(3-cyanophenyl)-2-methoxyphenol, this method involves:

-

Bromination of 2-Methoxyphenol : Electrophilic bromination at the 4-position of 2-methoxyphenol using bromine or N-bromosuccinimide (NBS) in acetic acid yields 4-bromo-2-methoxyphenol. Reaction conditions (e.g., 0–25°C, 12–24 hours) influence regioselectivity, with yields exceeding 85%.

-

Coupling with 3-Cyanophenylboronic Acid : Combining 4-bromo-2-methoxyphenol with 3-cyanophenylboronic acid in the presence of Pd(PPh₃)₄ (1–5 mol%) and a base (e.g., Na₂CO₃) in a solvent system (toluene/ethanol/water) at 80–100°C for 12–24 hours achieves biphenyl linkage. Typical yields range from 70–80%, with purity confirmed via HPLC.

Challenges : The phenolic -OH group may necessitate protection (e.g., as a methyl ether) to prevent side reactions during coupling. Post-coupling deprotection using BBr₃ in dichloromethane restores the phenol functionality.

Nitration-Cyanation Sequence

Nitro Group Introduction and Reduction

An alternative approach leverages nitration followed by cyanation:

-

Nitration of 4-Phenyl-2-Methoxyphenol : Treating 4-phenyl-2-methoxyphenol with nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces a nitro group at the 3-position of the pendant phenyl ring, yielding 4-(3-nitrophenyl)-2-methoxyphenol.

-

Nitro Reduction to Amine : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) reduces the nitro group to an amine, producing 4-(3-aminophenyl)-2-methoxyphenol.

-

Cyanation via Sandmeyer Reaction : Reacting the amine with NaNO₂ (in H₂SO₄/HCl) and CuCN converts the amine to a nitrile, yielding the target compound. Optimal temperatures (0–5°C) minimize side reactions, with yields of 60–70%.

Data Comparison :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 90 | 95 |

| Reduction | H₂/Pd/C, 25°C, 6h | 85 | 98 |

| Cyanation | NaNO₂/HCl/CuCN, 0°C, 4h | 65 | 90 |

Direct Cyanation of Halogenated Intermediates

Ullmann-Type Coupling with Cyanide Sources

Copper-mediated cyanation provides a single-step route to introduce the nitrile group:

-

Iodination at the 4-Position : Treating 2-methoxyphenol with iodine and AgOTf in dichloroethane installs an iodide at the 4-position, yielding 4-iodo-2-methoxyphenol.

-

Cyanation with CuCN : Heating 4-iodo-2-methoxyphenol with CuCN (2 equiv) in DMF at 120°C for 24 hours replaces iodide with a cyano group. Yields reach 50–60%, requiring column chromatography for purification.

Limitations : Low functional group tolerance and prolonged reaction times necessitate optimization.

Protective Group Strategies for Phenolic -OH

Methyl Ether Protection-Deprotection

To prevent oxidation or undesired side reactions during synthesis:

-

Protection : Treating 2-methoxyphenol with methyl iodide (MeI) and K₂CO₃ in acetone converts the phenol to 2-methoxy-4-bromophenyl methyl ether.

-

Coupling/Cyanation : Perform Suzuki coupling or cyanation as described in Sections 1–3.

-

Deprotection : BBr₃ in dichloromethane (0°C, 2 hours) cleaves the methyl ether, regenerating the phenol.

Efficiency : Protection-deprotection sequences add 2–3 steps but improve overall yields by 15–20%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyanophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The cyanophenyl group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted phenols

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-(3-Cyanophenyl)-2-methoxyphenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders. For instance, studies have indicated that phenolic compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Mechanisms of Action

The compound's mechanism of action often involves enzyme inhibition and receptor modulation. It may inhibit specific enzymes associated with metabolic pathways or interact with cellular receptors, influencing signal transduction processes. Such interactions are crucial in developing drugs targeting metabolic diseases, including diabetes and obesity .

Material Science

Advanced Materials Development

In material science, this compound is utilized in synthesizing advanced materials such as polymers and dyes. Its unique chemical properties allow for modifications that enhance material performance, making it suitable for applications in coatings and electronic devices.

Polymer Synthesis

The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that phenolic compounds can enhance the durability of polymeric materials, making them more suitable for industrial applications .

Biological Studies

Biochemical Probes

this compound is employed as a biochemical probe in various assays to study enzyme activities and protein interactions. Its ability to bind selectively to target proteins makes it a valuable tool in understanding complex biological systems.

Hypoglycemic Activity

Recent studies have highlighted the hypoglycemic effects of chalcone derivatives related to this compound. For example, certain derivatives have shown promise in lowering blood glucose levels in diabetic models by enhancing insulin secretion . This suggests potential applications in developing antidiabetic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Jayanthi et al., 2012 | Hypoglycemic Activity | Significant increase in insulin secretion from chalcone derivatives. |

| Ribnicky et al., 2009 | Antidiabetic Effects | Compounds demonstrated comparable efficacy to metformin in diabetic mice models. |

| Shin et al., 2018 | AMPK Activation | Chalcone derivatives stimulated AMPK activation, improving glucose tolerance and reducing fat accumulation in skeletal muscles. |

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyanophenyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analgesic Activity: Comparison with 4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-Methoxyphenol

This analog, synthesized from p-aminophenol and vanillin, showed analgesic activity via molecular docking (PLANTS method) with a docking score of -75.0088, surpassing paracetamol (-67.3820).

| Parameter | 4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-Methoxyphenol | Paracetamol |

|---|---|---|

| Docking Score (PLANTS) | -75.0088 | -67.3820 |

| Hepatotoxicity | Lower | Higher |

| Analgesic Efficacy (In Vivo) | Comparable | Reference |

Key Insight: The cyano group in 4-(3-cyanophenyl)-2-methoxyphenol may enhance binding affinity compared to carboximidoyl derivatives, but toxicity profiles require validation .

Lipophilicity and Antimicrobial Activity: Comparison with 4-(2-Chloropropyl)-2-Methoxyphenol

This halogenated derivative of eugenol, synthesized via hydrohalogenation, demonstrated increased lipophilicity (LogP > eugenol) due to the chloropropyl group. Enhanced lipophilicity correlates with improved antimicrobial activity, as halogen atoms disrupt microbial membranes .

| Property | 4-(2-Chloropropyl)-2-Methoxyphenol | Eugenol |

|---|---|---|

| LogP | Higher | 2.3–2.7 |

| Antimicrobial Activity | Enhanced | Moderate |

| Synthesis Method | Hydrohalogenation | Natural |

Structural Advantage: The 3-cyanophenyl group in this compound may further increase LogP and target specificity compared to chloropropyl derivatives .

Anticancer Potential: Comparison with (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-Methoxyphenol

This compound inhibited colon cancer cell growth (HCT116 and SW480) with IC50 values of 15.7 µg/mL and 12.3 µg/mL, respectively, outperforming (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (IC50 = 25–27 µg/mL). The allyl and dimethoxyphenyl groups likely enhance cellular uptake and pro-apoptotic effects .

| Compound | IC50 (HCT116) | IC50 (SW480) |

|---|---|---|

| (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-Methoxyphenol | 15.7 µg/mL | 12.3 µg/mL |

| (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal | 25 µg/mL | 27 µg/mL |

Implication: The cyano group in this compound may modulate kinase inhibition pathways, but cytotoxicity assays are needed .

Antioxidant and Phytochemical Presence: Comparison with 4-((1E)-3-Hydroxy-1-Propenyl)-2-Methoxyphenol

This compound, identified in Aster incisus (3.95% peak area) and Populus tomentosa (1.45–4.54% peak area), exhibits antioxidant and antibacterial activities. Its α,β-unsaturated carbonyl system enables free radical scavenging .

| Source | Peak Area (%) | Activity |

|---|---|---|

| Aster incisus | 3.95 | Antioxidant, Anti-inflammatory |

| Populus tomentosa | 1.45–4.54 | Antibacterial |

Comparison: The 3-cyanophenyl substituent in this compound may reduce polarity, enhancing membrane permeability compared to hydroxypropenyl derivatives .

Physicochemical and Pharmacokinetic Profiles

| Compound | Molecular Formula | LogP | Key Functional Groups |

|---|---|---|---|

| This compound | C14H11NO2 | ~2.8* | Cyano, Methoxy, Phenol |

| 4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-Methoxyphenol | C14H12N2O3 | ~1.5 | Carboximidoyl, Methoxy |

| 4-(2-Chloropropyl)-2-Methoxyphenol | C10H13ClO2 | ~3.1 | Chloropropyl, Methoxy |

*Estimated using ChemDraw (analogous to ).

Biological Activity

4-(3-Cyanophenyl)-2-methoxyphenol, also known by its CAS number 899827-16-8, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group and a cyanophenyl substituent, contributing to its unique chemical properties. The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H13N1O2

- Molecular Weight : 239.27 g/mol

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H13N1O2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | This compound |

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1. A related study showed that the compound's analogs demonstrated significant inhibition of HIV replication in cell lines, with IC50 values indicating potent activity. For instance, an analogue with a similar structure exhibited an IC50 of 3.1 µM against H9 cells, suggesting that modifications to the phenolic structure can enhance antiviral efficacy .

The mechanism through which this compound exerts its biological effects is thought to involve interaction with viral enzymes or receptors. The presence of the cyanophenyl group may enhance binding affinity to these targets, potentially leading to effective inhibition of viral replication pathways .

Anti-inflammatory Effects

In addition to antiviral activity, there is emerging evidence that compounds in this class may possess anti-inflammatory properties. Studies have shown that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

- HIV Replication Inhibition : A study demonstrated that derivatives of this compound significantly inhibited HIV replication in vitro, with some compounds showing selectivity for specific cell lines without cytotoxic effects .

- Anti-inflammatory Activity : Research investigating the anti-inflammatory potential of similar compounds indicated that they could reduce markers of inflammation in macrophage cell lines, suggesting a possible role in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Cyanophenyl)-2-methoxyphenol, and what methodological considerations are critical for reproducibility?

- Answer : A plausible synthesis involves coupling a 3-cyanophenyl precursor with a protected 2-methoxyphenol derivative. Key steps include:

- Esterification : React 3-cyanophenylacetic acid with methanol under acidic catalysis to form the methyl ester (analogous to methods in ).

- Friedel-Crafts Alkylation : Use Lewis acids (e.g., AlCl₃) to introduce the methoxyphenol moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.

- Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy at C2, cyano at C3').

- FT-IR to identify -CN (2240–2220 cm⁻¹) and phenolic -OH (broad ~3200 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M−H]⁻).

- HPLC-PDA for purity assessment (>95%).

Q. How does the stability of this compound vary under different storage conditions?

- Answer : Stability testing should include:

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- pH : Assess degradation kinetics in buffered solutions (pH 3–9) via UV-Vis spectroscopy.

- Oxidative Stability : Use radical scavenging assays (e.g., DPPH) to evaluate susceptibility to oxidation.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in combinatorial libraries?

- Answer : Apply Design of Experiments (DoE) to screen variables:

- Catalysts : Test Pd/Cu systems for cross-coupling efficiency.

- Solvents : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h conventional heating).

- Data Analysis : Use response surface methodology (RSM) to identify optimal conditions.

Q. How should conflicting bioactivity data for methoxyphenol analogs be resolved?

- Answer : Address discrepancies via:

- Assay Standardization : Normalize protocols (e.g., Ellman’s method for acetylcholinesterase inhibition).

- Structural Confounders : Compare substituent effects (e.g., cyano vs. chloro groups in ).

- Dose-Response Curves : Calculate IC₅₀/Kᵢ values to quantify potency variations.

Q. What computational strategies are suitable for predicting the biological targets of this compound?

- Answer : Combine:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., acetylcholinesterase PDB: 4EY7).

- QSAR Modeling : Train models on methoxyphenol derivatives’ bioactivity data (e.g., logP, H-bond donors).

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., cyano group electrophilicity).

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

- Answer :

- Substituent Variation : Synthesize analogs with halogens, alkyl, or electron-withdrawing groups at the 3-position.

- Biological Profiling : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), and antioxidant capacity.

- Statistical Analysis : Use PCA or cluster analysis to correlate structural features with activity.

Safety and Regulatory Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Neutralize phenolic waste with NaOH before disposal.

- Note : Limited toxicological data exist for this compound; conduct Ames tests and acute toxicity assays in rodents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.